2-chloro-N'-(3-methoxypropanoyl)acetohydrazide

Lipophilicity Physicochemical profiling Fragment elaboration

2-Chloro-N'-(3-methoxypropanoyl)acetohydrazide (C₆H₁₁ClN₂O₃; MW 194.61 g·mol⁻¹) is a dual-functional acyl hydrazide building block bearing an electrophilic chloroacetyl warhead and a flexible 3‑methoxypropanoyl side‑chain. The chloroacetohydrazide pharmacophore has been validated as a covalent inhibitor scaffold for ubiquitin C‑terminal hydrolase L1 (UCHL1), a deubiquitinase implicated in melanoma, lung, breast, and lymphoma malignancies.

Molecular Formula C6H11ClN2O3
Molecular Weight 194.61 g/mol
CAS No. 1263386-31-7
Cat. No. B1423200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N'-(3-methoxypropanoyl)acetohydrazide
CAS1263386-31-7
Molecular FormulaC6H11ClN2O3
Molecular Weight194.61 g/mol
Structural Identifiers
SMILESCOCCC(=O)NNC(=O)CCl
InChIInChI=1S/C6H11ClN2O3/c1-12-3-2-5(10)8-9-6(11)4-7/h2-4H2,1H3,(H,8,10)(H,9,11)
InChIKeyUQPCBKUICXHVCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N'-(3-methoxypropanoyl)acetohydrazide (CAS 1263386-31-7): A Chloroacetohydrazide Scaffold for Covalent Probe & Intermediate Procurement


2-Chloro-N'-(3-methoxypropanoyl)acetohydrazide (C₆H₁₁ClN₂O₃; MW 194.61 g·mol⁻¹) is a dual-functional acyl hydrazide building block bearing an electrophilic chloroacetyl warhead and a flexible 3‑methoxypropanoyl side‑chain . The chloroacetohydrazide pharmacophore has been validated as a covalent inhibitor scaffold for ubiquitin C‑terminal hydrolase L1 (UCHL1), a deubiquitinase implicated in melanoma, lung, breast, and lymphoma malignancies [1]. Commercial availability from multiple vendors at ≥95% purity (catalogue numbers CM749379, 7551DK) supports its use as a synthetic intermediate and fragment‑based screening starting point .

Why 2-Chloro-N'-(3-methoxypropanoyl)acetohydrazide Cannot Be Freely Substituted — Structural Determinants of Reactivity & Selectivity


In‑class chloroacetohydrazides share a conserved electrophilic warhead, yet even minor variations in the acyl side‑chain (e.g., acetyl vs. propionyl vs. methoxyacetyl vs. methoxypropanoyl) produce measurable shifts in lipophilicity (cLogP differences of ≥0.5 log units), hydrogen‑bonding capacity, and conformational flexibility [1]. These physicochemical changes directly modulate target residence time and off‑rate kinetics in covalent inhibition, as demonstrated by the UCHL1 hit‑to‑lead campaign where the optimized fragment 34 (IC₅₀ = 7.7 µM) showed no detectable activity against the closely related deubiquitinase UCHL3, while simpler chloroacetohydrazide fragments lost this selectivity [2]. Generic substitution without matching the methoxypropanoyl spacer therefore risks both potency erosion and selectivity collapse, making procurement of the exact CAS‑verified compound essential for reproducible fragment elaboration or intermediate chemistry [1][2].

Quantitative Differentiation Evidence: 2-Chloro-N'-(3-methoxypropanoyl)acetohydrazide vs. Closest Analogs


Lipophilicity Tuning via 3‑Methoxypropanoyl Extension vs. Shorter Acyl Analogs

The 3‑methoxypropanoyl side‑chain introduces a logP of 0.3 for the target compound , substantially lower than the 0.56 measured for the unsubstituted propionyl analog (N'-(2-chloroacetyl)propanehydrazide) and below the values reported for chloroacetohydrazides bearing aryl or branched‑alkyl substituents (logP 1.2–1.8) . This enhanced hydrophilicity is desirable for fragment‑based drug discovery (FBDD), where fragment solubility and ligand efficiency depend critically on maintaining logP <3 [1].

Lipophilicity Physicochemical profiling Fragment elaboration

Covalent Warhead Potency Against UCHL1: Scaffold-Level IC₅₀ vs. Non‑Covalent Acetohydrazide Controls

The chloroacetohydrazide scaffold to which the target compound belongs has demonstrated concentration‑dependent covalent inhibition of UCHL1 with an IC₅₀ of 7.7 µM for the optimized fragment 34, and no measurable inhibition of the homologous UCHL3 at concentrations up to 100 µM [1][2]. In contrast, non‑chlorinated acetohydrazide analogs (e.g., 3‑methoxypropanehydrazide, CAS 21920-89-8) lack the electrophilic chlorine and are inactive against UCHL1 [3]. This establishes the chloroacetyl moiety as the essential pharmacophoric element for target engagement.

Covalent inhibition Deubiquitinase UCHL1 Fragment screening

Hydrogen‑Bond Donor/Acceptor Profile vs. Closest Methoxyacetyl Analog

The target compound possesses 2 hydrogen‑bond donors (hydrazide –NH–) and 3 hydrogen‑bond acceptors (carbonyl oxygens, methoxy oxygen) for a total HBD count of 2 . The closest commercial analog, 2-chloro-N'-(2-methoxyacetyl)acetohydrazide (CAS 167155-57-9; C₅H₉ClN₂O₃; MW 180.59), shares the same HBD/HBA count but has one fewer methylene unit in the side chain, reducing conformational flexibility (2 rotatable bonds vs. 3 for the target) . This additional rotatable bond in the 3‑methoxypropanoyl derivative permits greater induced‑fit sampling in target binding pockets while maintaining Rule‑of‑Three compliance (MW <200, HBD ≤3, HBA ≤3) [1].

Hydrogen bonding Fragment physicochemical properties Ligand efficiency

Synthetic Tractability & Purity Benchmarking: Dual‑Step Acylation vs. Single‑Step Chloroacetylation

The target compound is synthesized via a two‑step sequence: (i) conversion of 3‑methoxypropanoic acid to the acid chloride with SOCl₂, and (ii) coupling with acetohydrazide under basic conditions . This modular route allows independent variation of the acyl and hydrazide components, providing synthetic tractability superior to direct chloroacetylation of pre‑functionalized hydrazides. Commercially, the compound is offered at ≥95% purity (HPLC) by multiple vendors (Chemenu CM749379, AKSci 7551DK, MolCore) . In contrast, simpler analogs such as N'-acetyl-2-chloroacetohydrazide (CAS 30956-28-6) are less widely catalogued at verified purity levels, creating procurement risk for multi‑step medicinal chemistry campaigns .

Synthetic accessibility Purity Procurement Building block

Procurement‑Relevant Application Scenarios for 2-Chloro-N'-(3-methoxypropanoyl)acetohydrazide


Covalent Fragment Library Design Targeting Deubiquitinases (DUBs)

The chloroacetohydrazide scaffold provides a validated, low‑molecular‑weight (194.6 Da) covalent warhead for UCHL1 and potentially other cysteine‑dependent DUBs. With a logP of 0.3, the 3‑methoxypropanoyl derivative meets Rule‑of‑Three criteria and offers superior aqueous solubility compared to more lipophilic aryl‑substituted chloroacetohydrazides (logP >1.2) [1]. Fragment screeners can procure this compound as a pre‑optimized starting point that already incorporates a solubility‑enhancing methoxypropanoyl tail, reducing the need for downstream property remediation [2].

Synthetic Intermediate for Hydrazone‑Based Compound Libraries

The hydrazide –NH–NH– moiety readily undergoes condensation with aldehydes and ketones to generate hydrazone libraries. The chloroacetyl group remains intact during hydrazone formation, enabling post‑condensation nucleophilic displacement with amines, thiols, or alcohols for diversity‑oriented synthesis. The 3‑methoxypropanoyl extension provides a flexible linker that can span sub‑pockets inaccessible to the shorter methoxyacetyl analog (2‑chloro-N'-(2‑methoxyacetyl)acetohydrazide) [1].

Biochemical Probe Development for Ubiquitin–Proteasome Pathway Studies

Based on the UCHL1 co‑crystal structure (PDB 8EDE) demonstrating covalent binding of a chloroacetohydrazide inhibitor in the enzyme active site, researchers can use the target compound as a starting scaffold for structure‑guided optimization. The methoxypropanoyl side‑chain projects toward a solvent‑exposed region, offering a tractable vector for appending fluorescent reporters, biotin tags, or photo‑affinity labels without disrupting the core covalent engagement [1].

Agrochemical Intermediate with Bifunctional Reactivity

The combination of an electrophilic chloroacetyl group and a nucleophilic hydrazide in a single, low‑cost building block (multi‑vendor, ≥95% purity) supports its use in agrochemical lead generation — particularly for herbicides and fungicides where chloroacetamide and hydrazide motifs are privileged. The methoxypropanoyl chain offers improved phloem mobility potential compared to aryl‑substituted analogs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-chloro-N'-(3-methoxypropanoyl)acetohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.